![molecular formula C14H12BrNO4 B505936 2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitroBenzene CAS No. 929095-68-1](/img/structure/B505936.png)
2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitroBenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene is an organic compound with the molecular formula C14H12BrNO4 It is a derivative of nitrobenzene, featuring a bromine atom, a methoxy group, and a nitro group attached to a benzene ring
Wissenschaftliche Forschungsanwendungen
2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: It is investigated for its potential use in the synthesis of biologically active compounds.
Chemical Biology: It is used as a probe to study various biochemical pathways and interactions.
Safety and Hazards
Wirkmechanismus
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to predict the biochemical pathways it might affect. Benzene derivatives can participate in various reactions, including electrophilic aromatic substitution and Suzuki-Miyaura coupling , which could potentially influence multiple biochemical pathways.
Pharmacokinetics
Factors such as its molecular weight (33816 g/mol ) and potential for hydrogen bonding can influence its bioavailability.
Result of Action
The molecular and cellular effects of 2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene are currently unknown due to the lack of research on this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 2-bromo-4-[(4-methoxyphenyl)methoxy]-1-aminobenzene.
Oxidation: Formation of 2-bromo-4-[(4-methoxyphenyl)methoxy]-1-carboxybenzene.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-bromo-4-methoxyphenylacetic acid: Similar structure but with a carboxylic acid group instead of a nitro group.
4-bromo-4’-methoxybiphenyl: Similar structure but with a biphenyl core instead of a single benzene ring.
4-methoxyphenacyl bromide: Similar structure but with an acetyl group instead of a nitro group.
Uniqueness
2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene is unique due to the presence of both a bromine atom and a nitro group on the benzene ring, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and material science.
Eigenschaften
IUPAC Name |
2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4/c1-19-11-4-2-10(3-5-11)9-20-12-6-7-14(16(17)18)13(15)8-12/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDZGDDGZLKVBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-{[(4-phenylquinazolin-2-yl)thio]acetyl}-9H-carbazole](/img/structure/B505853.png)
![N-[1,1'-biphenyl]-4-ylbenzo[cd]indol-2-amine](/img/structure/B505854.png)
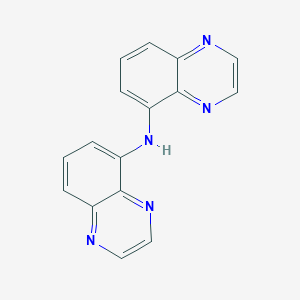
![N-(4-methylphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B505858.png)
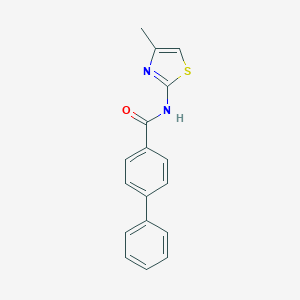
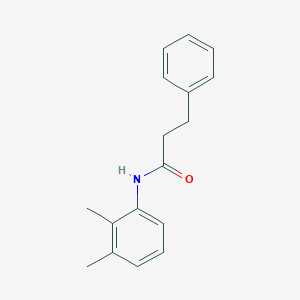
![N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide](/img/structure/B505861.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B505863.png)
![N-{4-[4-(butyrylamino)phenoxy]phenyl}butanamide](/img/structure/B505864.png)
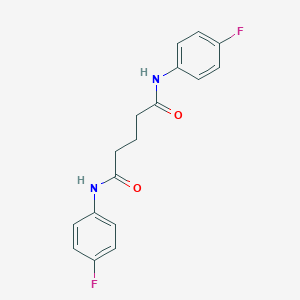
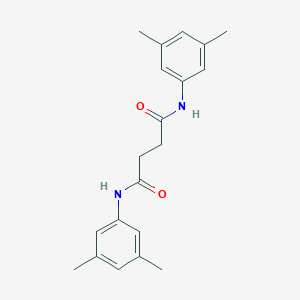
![N-(4-chlorophenyl)-2-[4-(4-ethoxyanilino)-4-oxobutanoyl]hydrazinecarboxamide](/img/structure/B505867.png)
![N-(3,4-dimethylphenyl)-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B505868.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B505876.png)
